molecular formula C18H18ClN3O B8755654 1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol

1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol

Cat. No. B8755654
M. Wt: 327.8 g/mol
InChI Key: MCROTVLLGLNWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)ethanol

InChI

InChI=1S/C18H18ClN3O/c19-14-8-6-13(7-9-14)17(23)12-22-16-5-2-1-4-15(16)21-11-3-10-20-18(21)22/h1-2,4-9,17,23H,3,10-12H2

InChI Key

MCROTVLLGLNWRU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 0.35 g (9.3 mmol) of sodium borohydride in small portions, with vigorous stirring, to a suspension of 3.0 g (9.3 mmol) of 10-(4-chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole (obtained in Example 50) in 20 ml of ethanol. Maintain stirring for one hour and leave for 12 hours at room temperature. Acidify with hydrochloric acid, and evaporate the reaction mixture. Treat the residue with ammonium hydroxide and extract with chloroform. The organic phase obtained is passed over a column of alumina. Evaporate the solvent. The residue is the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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